Enantiomeric Configuration for D-Peptide Pharmacophore Construction
The (R)-enantiomer (CAS 185564-14-1) provides the D-configuration required for constructing D-Dap-containing pharmacophores, which is essential when the target biological receptor exhibits stereospecific recognition. In contrast, the (S)-enantiomer (CAS 77215-55-5) yields L-configured Dap residues. The (S)-enantiomer is commercially specified with enantiomeric impurity ≤0.5% (by chiral HPLC), establishing the benchmark for chiral purity that the (R)-enantiomer must match for credible D-peptide synthesis [1]. The D-configuration is specifically required for non-natural peptide therapeutics where protease resistance conferred by D-amino acids is a design objective [2].
| Evidence Dimension | Absolute configuration at Cα (D vs L) and enantiomeric purity specification |
|---|---|
| Target Compound Data | (R)-configuration; commercial purity ≥95% (AKSci) |
| Comparator Or Baseline | (S)-enantiomer (CAS 77215-55-5); purity ≥98% (HPLC), enantiomer ≤0.5% (Watanabe) [1] |
| Quantified Difference | Configuration inversion (R vs S); purity differential of 3 percentage points between available (R) and (S) commercial grades |
| Conditions | Chiral HPLC analysis; vendor Certificate of Analysis specifications |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific target engagement; the 3% purity gap between commercially available (R) and (S) forms influences the decision between custom synthesis of higher-purity (R)-material versus acceptance of the off-the-shelf grade.
- [1] Watanabe Chemical Industries, Product M02829: Z-Dap-OtBu (tert-Butyl (S)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate), CAS 77215-55-5, Purity (HPLC) ≥98%, Enantiomer (HPLC) ≤0.5%. View Source
- [2] Enantiomeric purity of synthetic therapeutic peptides: A review. Chirality. (PubMed overview discussing D-isomer formation and regulatory requirements for peptide enantiomeric purity). View Source
